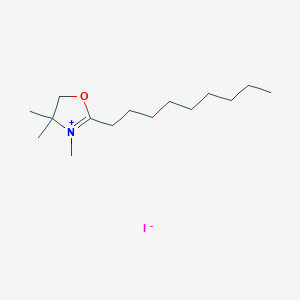
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide is a heterocyclic compound with a unique structure that includes an oxazolium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolium ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolones, while substitution reactions can produce a wide range of substituted oxazolium compounds.
Applications De Recherche Scientifique
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The oxazolium ring can interact with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or the inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide include:
- 3,4,4-Trimethyl-4,5-dihydro-1,3-oxazol-3-ium
- 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol
- 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as its role as a catalyst in organic synthesis and its potential therapeutic applications.
Propriétés
Numéro CAS |
114065-91-7 |
|---|---|
Formule moléculaire |
C15H30INO |
Poids moléculaire |
367.31 g/mol |
Nom IUPAC |
3,4,4-trimethyl-2-nonyl-5H-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C15H30NO.HI/c1-5-6-7-8-9-10-11-12-14-16(4)15(2,3)13-17-14;/h5-13H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CNHBJHXNVZSUIU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC1=[N+](C(CO1)(C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


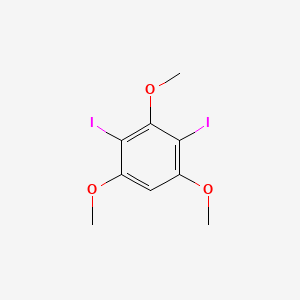
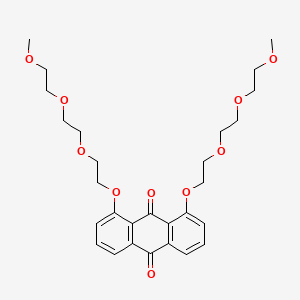

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)


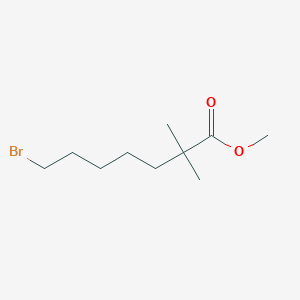
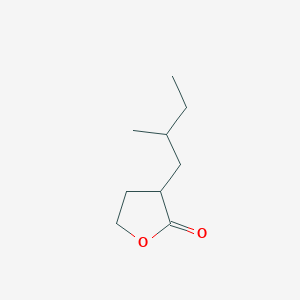
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
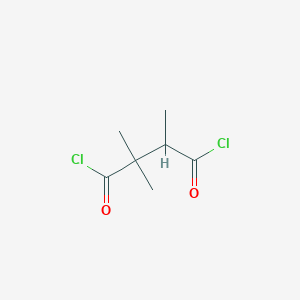


![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
